REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Br:13])[N:8]=1.C(N(CC1C=CC=CC=1)[C:17](=[O:22])[CH2:18][O:19][CH2:20][CH3:21])C.[BH4-].[Na+]>C1COCC1>[Br:13][C:9]1[N:8]=[C:7]([CH:17]([OH:22])[CH2:18][O:19][CH2:20][CH3:21])[CH:12]=[CH:11][CH:10]=1 |f:3.4|
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Name
|
|
Quantity
|
4.19 mL
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.59 g
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Type
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reactant
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Smiles
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BrC1=NC(=CC=C1)Br
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Name
|
|
Quantity
|
4 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
9.5 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
1.93 g
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Type
|
reactant
|
Smiles
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C(C)N(C(COCC)=O)CC1=CC=CC=C1
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Name
|
|
Quantity
|
0.38 g
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Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
The resulting dark green solution was stirred at −78° C. for 15 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washing in with anhydrous THF (1.0 mL)
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Type
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STIRRING
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Details
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The resulting green solution was stirred at −78° C. for 15 min
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Duration
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15 min
|
Type
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ADDITION
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Details
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was then treated with a solution of AcOH (0.42 mL) in MeOH (7.00 mL)
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Type
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CUSTOM
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Details
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to give a orange solution which
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Type
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CUSTOM
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Details
|
This mixture was removed from the cooling bath
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Type
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TEMPERATURE
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Details
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to warm to room temperature over 2 h
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Duration
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2 h
|
Type
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ADDITION
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Details
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The mixture was then treated with saturated aqueous
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Type
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EXTRACTION
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Details
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NH4Cl (50 mL) and the products extracted with EtOAc (2×50 mL)
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Type
|
WASH
|
Details
|
The combined organic layer was then washed with brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
CUSTOM
|
Details
|
Purification by SPE (silica, 20 g cartridge)
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Type
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WASH
|
Details
|
eluting with cyclohexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC(=N1)C(COCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 612 mg | |
YIELD: CALCULATEDPERCENTYIELD | 37.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |